2-{4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
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Overview
Description
2-{4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine ring linked to a piperazine moiety, which is further substituted with a brominated and trifluoromethylated pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 2-bromo-4-(trifluoromethyl)pyridine, can be synthesized through regioselective deprotonation at the C-3 position using lithium diisopropylamide (LDA) followed by trapping with carbon dioxide to yield the corresponding nicotinic acid.
Piperazine Substitution: The pyridine intermediate is then reacted with piperazine under controlled conditions to introduce the piperazine moiety.
Pyrimidine Coupling: Finally, the piperazine derivative is coupled with a pyrimidine precursor under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-{4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the nitrogen atoms in the piperazine and pyrimidine rings.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic hydrogenation can be used under controlled conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like palladium acetate and phosphine ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-{4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-{4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is unique due to its specific combination of a brominated and trifluoromethylated pyridine ring with a piperazine and pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C14H13BrF3N5 |
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Molecular Weight |
388.19 g/mol |
IUPAC Name |
2-[4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C14H13BrF3N5/c15-10-8-11(14(16,17)18)12(21-9-10)22-4-6-23(7-5-22)13-19-2-1-3-20-13/h1-3,8-9H,4-7H2 |
InChI Key |
ZYJWYJGEZGUUOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)Br)C(F)(F)F)C3=NC=CC=N3 |
Origin of Product |
United States |
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